![molecular formula C19H24O B1207995 3-Methoxyestra-1,3,5(10),16-tetraene CAS No. 28336-31-4](/img/structure/B1207995.png)
3-Methoxyestra-1,3,5(10),16-tetraene
Overview
Description
3-Methoxyestra-1,3,5(10),16-tetraene is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
Chromogenic Reactions and Steroid Analysis
3-Methoxyestra-1,3,5(10),16-tetraene has been studied for its chromogenic reactions with strong acids, such as concentrated sulfuric acid. These reactions are significant in understanding the structural and chemical properties of steroids, including their absorption characteristics and reaction yields. For instance, when dissolved in sulfuric acid, this compound immediately shows maximum absorption at 372 nm, providing insights into the electronic structure of these steroids (Kimura & Miura, 1976).
High-Performance Liquid Chromatography (HPLC)
In another application, high-performance liquid chromatography methods have been developed for monitoring isomers of 3-methoxyestra-1,3,5(10)-triene derivatives. This is crucial in the separation of complex mixtures and understanding the biological activities of different isomers (Wölfling, Schneider, & Péter, 1999).
Synthesis and Molecular Transformations
The compound is also utilized in synthetic chemistry, particularly in creating various derivatives and understanding molecular transformations. Studies involve the synthesis of acceptor substituted 3-methoxyestra-1,3,5(10),6-tetraene derivatives and their role in key Michael-type addition reactions. These studies contribute to the broader understanding of synthetic routes and chemical behavior of steroidal compounds (Künzer, Thiel, & Peschke, 1996).
Biological Transformations and Antiproliferative Activities
3-Methoxyestra-1,3,5(10),16-tetraene has been a subject in the study of microbiological oxidation and its resulting products. This research is crucial for understanding how microorganisms interact with and transform steroid structures (Ferrer, Calzada, & Bonet, 1990). Additionally, derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against malignant human cell lines, providing valuable insights into potential therapeutic applications (Kiss et al., 2019).
properties
CAS RN |
28336-31-4 |
---|---|
Product Name |
3-Methoxyestra-1,3,5(10),16-tetraene |
Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(8S,9S,13R,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H24O/c1-19-10-3-4-18(19)17-7-5-13-12-14(20-2)6-8-15(13)16(17)9-11-19/h3,6,8,10,12,16-18H,4-5,7,9,11H2,1-2H3/t16-,17-,18+,19+/m1/s1 |
InChI Key |
HDBRXSVHQAGDAZ-YRXWBPOGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OC |
Other CAS RN |
28336-31-4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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